![molecular formula C15H12N2O3 B2634691 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid CAS No. 872103-74-7](/img/structure/B2634691.png)
2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid
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Description
2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid is a chemical compound with the molecular formula C15H12N2O3 and a molecular weight of 268.27 . It is used for proteomics research .
Molecular Structure Analysis
The SMILES string of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid isC1=CC=C(C(=C1)C(=O)O)OCC2=CN3C=CC=CC3=N2
. This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid is a solid at room temperature . As mentioned earlier, it has a molecular weight of 268.27 and a molecular formula of C15H12N2O3 .Scientific Research Applications
Molecular Docking Simulations
Imidazo[1,2-a]pyridin-3-yl derivatives, which include “2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid”, have been used in molecular docking simulations . These simulations are crucial in drug discovery as they help in understanding the interaction between the drug and its target protein .
Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids
This compound has been used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These acids have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Treatment of Insomnia and Brain Function Disorders
Zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, is used to treat short-term insomnia and some disorders of brain function . It works by blocking γ-aminobutyric acid receptors .
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives, which include “2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid”, have been used in optoelectronic devices . These devices convert light into electricity or vice versa .
Sensors
These compounds have also been used in the development of sensors . Sensors are devices that detect or measure physical properties and record, indicate, or otherwise respond to them .
Anti-Cancer Drugs
Imidazo[1,5-a]pyridine derivatives have been used in the development of anti-cancer drugs . These drugs work by killing or slowing the growth of cancer cells .
Emitters for Confocal Microscopy and Imaging
These compounds have been used as emitters for confocal microscopy and imaging . This allows for the visualization of cells and tissues in high resolution .
Development of Covalent Inhibitors
Imidazo[1,2-a]pyridine has been used as the core backbone in the development of covalent inhibitors . These inhibitors form a covalent bond with their target, which can lead to more potent and selective drugs .
properties
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)12-5-1-2-6-13(12)20-10-11-9-17-8-4-3-7-14(17)16-11/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOJCPZFTBRKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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